molecular formula C13H17N3O5S B5864297 N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide

Cat. No. B5864297
M. Wt: 327.36 g/mol
InChI Key: GQJQOYAWPNSGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MDL-100,907, is a potent and selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, this compound is able to modulate the neurotransmitter systems that are implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to decrease the activity of the mesolimbic dopamine system, which is implicated in drug addiction.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is highly potent and selective, which allows for precise targeting of the serotonin 5-HT2A receptor. Additionally, it has been extensively studied and has a well-established pharmacological profile. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to maintain stable blood levels in animal models. Additionally, it has a high affinity for other serotonin receptors, which can complicate interpretation of results.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration regimen for this application. Additionally, this compound may have potential therapeutic applications in other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Further research is needed to explore these possibilities. Finally, there is a need for the development of more selective and potent antagonists of the serotonin 5-HT2A receptor, which could lead to improved therapeutic outcomes and fewer side effects.

Synthesis Methods

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide can be synthesized using several different methods. One common method involves the reaction of 1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methylsulfonyl chloride and piperazine to yield this compound.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety, depression, and psychosis in animal models and humans. Additionally, this compound has been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-22(18,19)16-6-4-15(5-7-16)13(17)14-10-2-3-11-12(8-10)21-9-20-11/h2-3,8H,4-7,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJQOYAWPNSGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.